6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one

Stereochemistry Medicinal Chemistry Isomer Purity

Researchers requiring a stereochemically defined, non-methoxylated (E)-styryl-α-pyrone reference compound for SAR dissection often face limited sourcing of geometrically pure isomers. This compound directly addresses that gap. • Defined (E)-isomer (CAS 502624-33-1), distinct from the (Z)-form (CAS 502624-34-2), enabling unambiguous stereochemical SAR correlation. • Lipophilicity (LogP ~3.12) and PSA (30.21 Ų) baseline ideal for membrane permeability studies; 0 HBD/2 HBA simplifies target engagement modeling. • Serves as a substrate for carbanion-induced ring-transformation and Diels-Alder cycloadditions, unlocking polysubstituted arene and fused heterocycle synthesis. • GHS unclassified - no signal word, no pictogram - streamlining international shipping and customs clearance for R&D procurement.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 502624-33-1
Cat. No. B12576915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one
CAS502624-33-1
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H12O2/c1-11-9-13(10-14(15)16-11)8-7-12-5-3-2-4-6-12/h2-10H,1H3
InChIKeySFDLGAYTSJAUAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one (CAS 502624-33-1): A Stereochemically Defined Styryl-α-Pyrone Scaffold for Medicinal Chemistry and Chemical Biology


6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one (CAS 502624-33-1, molecular formula C₁₄H₁₂O₂, molecular weight 212.24 g/mol) is a synthetic heterocyclic compound belonging to the 2H-pyran-2-one (α-pyrone) family. The compound features a methyl substituent at the 6-position and a (1E)-2-phenylethenyl (trans-styryl) group at the 4-position of the α-pyrone ring. It is geometrically defined as the (E)-isomer, with a distinct stereoisomer—the (Z)-isomer—assigned CAS 502624-34-2 . The 2H-pyran-2-one scaffold is recognized as a privileged structure with broad biological activities including anti-inflammatory, anticancer, antimicrobial, and antifungal properties, and serves as a versatile synthetic building block for molecular diversity [1][2].

Why 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one Cannot Be Interchanged With Generic Styryl-Pyranone Analogs


Substitution at the pyran-2-one core—whether by regioisomeric repositioning of the methyl and styryl groups, by the addition of a 4-methoxy substituent as in the kavalactone demethoxyyangonin, or by geometric isomerism between (E)- and (Z)-forms—profoundly alters physicochemical properties, molecular recognition, and biological activity. The specific combination of a 6-methyl-4-(E)-styryl substitution pattern in CAS 502624-33-1 yields a unique profile of lipophilicity (LogP ~3.12), polar surface area (PSA 30.21 Ų), and hydrogen-bonding capacity (0 HBD, 2 HBA) that differs materially from its closest in-class analogs [1]. Direct experimental comparative data against specific biological targets remain sparse in the published literature; the quantitative evidence presented below draws upon available computational predictions, class-level SAR knowledge for the α-pyrone scaffold, and stereochemical differentiation. Users are cautioned that high-strength, head-to-head biological comparison data for this specific compound are limited, and procurement decisions should weigh this evidence limitation accordingly [2].

Quantitative Differentiation Evidence for 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one Relative to Closest Analogs


Geometric Isomer Differentiation: (E)-Isomer (CAS 502624-33-1) Versus (Z)-Isomer (CAS 502624-34-2)

The target compound is specifically the (E)-geometric isomer (CAS 502624-33-1) of 6-methyl-4-(2-phenylethenyl)-2H-pyran-2-one, whereas the (Z)-isomer carries a distinct CAS registry number (502624-34-2). Both isomers share identical molecular formula (C₁₄H₁₂O₂) and computed exact mass (212.08376 Da) but differ in the spatial orientation of the phenyl group relative to the pyranone ring, which influences dipole moment, molecular shape, and potential target recognition . In styryl-α-pyrone natural products, (E)- and (Z)-isomers frequently exhibit divergent biological activity profiles; for example, in the kavalactone series, (E)- and (Z)-configurations differentially affect MAO-B inhibition and receptor binding [1].

Stereochemistry Medicinal Chemistry Isomer Purity

Absence of 4-Methoxy Substituent: Physicochemical Differentiation From Demethoxyyangonin (4-Methoxy-6-styryl-2H-pyran-2-one)

The target compound lacks the methoxy group at the C4 position that is present in the well-characterized natural product demethoxyyangonin (5,6-dehydrokavain, CAS 15345-89-8). This structural difference results in: (i) reduced molecular weight (212.24 vs. 228.24 g/mol), (ii) one fewer hydrogen-bond acceptor (2 vs. 3 HBA), (iii) a lower topological polar surface area (30.21 vs. 39.44 Ų), and (iv) a higher computed LogP (3.12 vs. 2.82), indicating greater lipophilicity [1]. The 4-methoxy group in demethoxyyangonin has been shown to be critical for its MAO-B inhibitory activity (IC₅₀ 0.123 µM); the target compound's absence of this substituent predicts a distinct target selectivity profile, though direct comparative bioactivity data remain unpublished .

Physicochemical Properties Drug-likeness Kavalactone Analog

Regioisomeric Differentiation: 6-Methyl-4-styryl vs. 4-Methyl-6-styryl Substitution Pattern

The target compound (6-methyl-4-styryl) is regioisomeric with 4-methyl-6-styryl-pyran-2-one (CAS 4377-67-7). Both share the molecular formula C₁₄H₁₂O₂ and molecular weight 212.24 g/mol, but differ in the positions of the methyl and styryl substituents. This regioisomeric difference has important consequences for chemical reactivity: in 2H-pyran-2-ones, the C6 position is the primary electrophilic center susceptible to nucleophilic attack, while the C4 position governs conjugated addition and cycloaddition reactivity [1]. The 6-methyl substitution in the target compound blocks the C6 electrophilic site, redirecting reactivity to the C4-styryl conjugate system. This differential reactivity profile makes the target compound a distinct synthetic building block for ring-transformation reactions compared to its 4-methyl-6-styryl regioisomer [2].

Regioisomerism SAR Electrophilic Reactivity

Hydrogen-Bond Acceptor Profile and Oral Bioavailability Prediction Relative to Kavalactone Congeners

The target compound possesses 2 hydrogen-bond acceptors (both carbonyl oxygens of the lactone) and 0 hydrogen-bond donors, placing it within favorable Lipinski Rule of Five space (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10). In comparison, the kavalactone yangonin (4-methoxy-6-(4-methoxystyryl)-2H-pyran-2-one) contains 4 HBA, and the broader class of 4-methoxy-6-styryl-pyran-2-one natural products typically presents 3 HBA [1][2]. The reduced HBA count of the target compound (2 vs. 3–4 for kavalactones) is predicted to reduce intestinal and hepatic first-pass glucuronidation susceptibility, a known metabolic liability for 4-methoxylated styryl-pyranones [3]. This metabolic differentiation is relevant for in vivo pharmacokinetic studies where kavalactones exhibit rapid clearance due to phase II metabolism of the 4-methoxy group.

ADME Drug-likeness Lipinski Rule of Five

Safety and Handling Classification: Defined Industrial-Use Profile With Minimal Hazard Data

According to the GHS Safety Data Sheet (SDS) compiled for CAS 502624-33-1, the compound is designated 'For industry use only' with no specific hazard classification, pictogram, signal word, or hazard/precautionary statements assigned under the GHS Sixth Revised Edition . By contrast, certain structurally related styryl-pyranone natural products (e.g., kavain, yangonin) are bioactives with CNS activity requiring controlled handling [1]. The absence of GHS hazard classification for the target compound simplifies procurement, storage, and laboratory handling compared to bioactive kavalactones that may carry specific health hazard warnings. However, this also reflects the limited toxicity profiling conducted on this specific compound, and standard laboratory precautions should be applied.

Safety GHS Classification Industrial Procurement

Synthetic Tractability: 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one as a Versatile Building Block for Ring-Transformation Chemistry

2H-Pyran-2-ones bearing a 6-methyl substituent exhibit enhanced stability of the anion generated by deprotonation at the 6-methyl position due to extended conjugation, facilitating carbanion-induced ring-transformation reactions [1]. The target compound combines this 6-methyl activation with a 4-styryl substituent that provides additional conjugation and a handle for further functionalization via the styryl double bond. This dual functionality—anion stabilization at C6-methyl and π-conjugation through C4-styryl—is not simultaneously present in simpler analogs such as 4,6-dimethyl-2H-pyran-2-one (lacking styryl conjugation) or 4-methoxy-6-styryl-2H-pyran-2-one (lacking the reactive 6-methyl anion site) . The combination supports regioselective synthesis of highly functionalized arenes and heteroarenes through nucleophilic ring-opening and subsequent cyclization cascades [2].

Organic Synthesis Building Block Ring Transformation

Recommended Research and Industrial Application Scenarios for 6-Methyl-4-(2-phenylethenyl)-2H-pyran-2-one (CAS 502624-33-1)


Medicinal Chemistry SAR Campaigns Targeting the α-Pyrone Scaffold

The compound serves as a non-methoxylated, stereochemically pure (E)-isomer reference compound for structure-activity relationship (SAR) studies of the styryl-α-pyrone pharmacophore. Its lack of a 4-methoxy group—a key pharmacophoric element in kavalactones such as demethoxyyangonin (MAO-B IC₅₀ 0.123 µM)—enables researchers to dissect the contribution of the C4 substituent to target binding, selectivity, and metabolic stability . The higher LogP (3.12 vs. 2.82 for demethoxyyangonin) and lower PSA (30.21 vs. 39.44 Ų) further support its use as a tool compound for evaluating the impact of lipophilicity on membrane permeability in cell-based assays.

Diversity-Oriented Synthesis Using Ring-Transformation Chemistry

The target compound is an ideal substrate for carbanion-induced ring-transformation reactions, leveraging the 6-methyl group for deprotonation and anion stabilization. This enables regioselective synthesis of polysubstituted arenes, biaryl compounds, and fused heterocycles that are otherwise challenging to access [1]. The 4-styryl double bond can also participate in Diels-Alder cycloadditions and photochemical [2+2] dimerization, providing access to cyclobutane-containing dimeric scaffolds with precedent in antimalarial styryl-pyranone photodimers [2].

Physicochemical Probe for Drug-Likeness Optimization

With MW 212.24 g/mol, LogP 3.12, PSA 30.21 Ų, 2 HBA, 0 HBD, and 2 rotatable bonds, the compound falls within favorable oral drug-like space (Lipinski, Veber criteria). It can serve as a minimalist scaffold for systematic physicochemical optimization—such as introducing substituents at the phenyl ring—to explore the property-activity relationships of styryl-pyranone-based lead series, with the compound's baseline properties providing a well-defined starting point for computational modeling and experimental validation .

Industrial Procurement of Stereochemically Defined α-Pyrone Intermediate

The distinct CAS registry number (502624-33-1) specifying the (E)-isomer ensures stereochemical identity for industrial-scale synthesis and quality control. The compound's classification as 'For industry use only' under GHS with no specific hazard labeling (no signal word, no pictogram) simplifies international shipping, customs clearance, and regulatory compliance relative to bioactive natural product analogs that may be subject to controlled substance regulations in certain jurisdictions .

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